N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c1-13-8(15)6-14-4-2-3-7(5-14)9(10,11)12/h7H,2-6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQYDTMRYOHNFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1CCCC(C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide typically involves the reaction of N-methylpiperidine with trifluoroacetic anhydride, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The process can be summarized as follows:
- The intermediate product is then acetylated using acetyl chloride .
N-methylpiperidine: reacts with in the presence of .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Oxidation Reactions
The acetamide moiety and tertiary amine in the piperidine ring are susceptible to oxidation under specific conditions:
-
Acetamide Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions converts the acetamide group into a carboxylic acid derivative. For example, oxidation yields N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetic acid (Figure 1A) .
-
Amine Oxidation : The piperidine nitrogen undergoes oxidation with hydrogen peroxide (H₂O₂) to form an N-oxide derivative, as observed in structurally similar compounds (Figure 1B) .
Key Conditions :
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Acetamide oxidation | KMnO₄, H₂SO₄, 60–80°C | Carboxylic acid derivative |
| Amine oxidation | H₂O₂, CH₃COOH, RT | Piperidine N-oxide |
Reduction Reactions
The trifluoromethyl group is generally inert, but the acetamide and piperidine functionalities participate in reduction:
-
Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a secondary amine, forming N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)ethylamine (Figure 2A) .
-
Nitrile Reduction : If a nitrile substituent is introduced, catalytic hydrogenation (H₂/Pd-C) converts it to an amine .
Example Reaction :
Substitution Reactions
The piperidine nitrogen and acetamide carbonyl are reactive sites for nucleophilic substitution:
-
Piperidine Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base yields quaternary ammonium salts (Figure 3A) .
-
Acetamide Hydrolysis : Acidic (HCl) or basic (NaOH) hydrolysis cleaves the amide bond, producing 2-(3-(trifluoromethyl)piperidin-1-yl)acetic acid and methylamine (Figure 3B) .
Experimental Data :
-
Hydrolysis with 6 M HCl at 100°C for 12 hours achieved >90% conversion to the carboxylic acid .
-
Alkylation with benzyl bromide in THF produced a 78% yield of the N-benzyl derivative .
Coupling Reactions
Palladium-catalyzed cross-coupling reactions modify the aromatic or heterocyclic substituents:
-
Suzuki Coupling : The trifluoromethylphenyl group participates in Suzuki-Miyaura reactions with aryl boronic acids, enabling diversification of the aryl moiety (Figure 4) .
-
Buchwald-Hartwig Amination : Introduces secondary amines at the piperidine ring using Pd(OAc)₂ and Xantphos .
Case Study :
Coupling with 4-cyanophenylboronic acid under Pd(PPh₃)₄ catalysis yielded a biaryl derivative with enhanced solubility .
Structural Modifications for Bioactivity
-
Tertiary Amine Functionalization : Introducing morpholine or pyrrolidine substituents via reductive amination (NaBH₃CN, CH₃OH) improved water solubility and binding affinity in related compounds .
-
Trifluoromethyl Stability : The CF₃ group remains intact under standard conditions but undergoes defluorination under strong bases (e.g., KOtBu) at elevated temperatures .
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl group can be utilized to modify other compounds, enhancing their properties or biological activities.
Biology
- Receptor Studies : N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide has been investigated for its potential as a ligand in receptor studies. Its ability to interact with various receptors makes it valuable for understanding receptor dynamics and pharmacodynamics .
Medicine
- Pharmacological Properties : Research has explored its potential use as an analgesic or anti-inflammatory agent. The trifluoromethyl substitution is known to improve the potency of drugs targeting specific biological pathways, including those involved in pain and inflammation .
- Therapeutic Targets : The compound has shown promise in modulating NMDA receptor activity, which is significant in treating neurological disorders such as depression and schizophrenia . Its structure allows it to penetrate biological membranes effectively, enhancing its interaction with target sites.
Industry
- Material Development : In industrial applications, this compound is used in developing new materials with enhanced stability and reactivity. Its unique properties can lead to innovations in materials science, particularly for applications requiring specific chemical characteristics.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Receptor Modulation : A study demonstrated that compounds with trifluoromethyl groups exhibit increased binding affinity to serotonin receptors, suggesting that this compound could be developed into therapeutic agents targeting mood disorders .
- Antileukemia Activity : Research indicated potential antileukemia effects when this compound was tested against specific cancer cell lines. Its mechanism appears to involve modulation of signaling pathways critical for cancer cell proliferation .
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of similar trifluoromethyl-containing compounds have shown enhanced bioavailability and metabolic stability, suggesting that this compound may also exhibit favorable pharmacokinetic properties, making it a candidate for drug development .
Mechanism of Action
The mechanism of action of N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(3-(trifluoromethyl)phenyl)acetamide
- N-methyl-2-(3-(trifluoromethyl)pyridin-1-yl)acetamide
- N-methyl-2-(3-(trifluoromethyl)benzyl)acetamide
Uniqueness
N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide is unique due to the presence of both the piperidine ring and the trifluoromethyl group. This combination imparts distinct chemical and biological properties, such as enhanced stability and specific receptor binding affinity, which are not observed in similar compounds.
Biological Activity
N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and ability to penetrate biological membranes. This structural feature is critical in facilitating its interaction with specific molecular targets, such as receptors and enzymes. The compound's mechanism of action involves modulation of receptor activity, which can lead to various biological effects including analgesic and anti-inflammatory properties.
Biological Activity Overview
The biological activity of this compound has been explored in several studies. The following table summarizes key findings regarding its activity against various biological targets:
Case Studies and Research Findings
- Antimicrobial Activity : Research has shown that this compound exhibits significant antimicrobial properties against M. tuberculosis, with minimal inhibitory concentration (MIC) values ranging from 0.006 to 0.024 μg/mL, indicating potent bactericidal activity .
- Antiparasitic Effects : In studies involving T. b. brucei, the compound demonstrated an IC50 value of 0.86 μM, showcasing its potential as an antiparasitic agent . This suggests that modifications to the piperidine structure can enhance efficacy against parasitic infections.
- Cancer Research : A study evaluated the compound's cytotoxic effects on FaDu hypopharyngeal tumor cells, where it was found to induce apoptosis more effectively than the reference drug bleomycin, highlighting its potential in cancer therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring significantly influence the biological activity of this compound. For instance, substituting different groups on the piperidine or acetamide moieties can enhance potency against specific targets while maintaining favorable pharmacokinetic properties .
Q & A
Q. What synthetic routes are recommended for synthesizing N-methyl-2-(3-(trifluoromethyl)piperidin-1-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves coupling 3-(trifluoromethyl)piperidine with methyl chloroacetate under basic conditions (e.g., potassium carbonate in DMF) to form the intermediate ester, followed by aminolysis with methylamine. Reaction optimization includes controlling temperature (70–80°C), solvent polarity, and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity. For example, potassium iodide can act as a catalyst in nucleophilic substitution reactions involving piperidine derivatives .
| Reaction Parameter | Typical Conditions |
|---|---|
| Solvent | DMF or ethanol |
| Base | K₂CO₃ |
| Temperature | 70–80°C |
| Catalyst | KI (optional) |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the piperidine ring conformation, trifluoromethyl group position, and acetamide linkage. For instance, the trifluoromethyl group shows distinct ¹⁹F NMR shifts near -60 to -70 ppm. Mass spectrometry (ESI-MS or HRMS) verifies molecular weight (e.g., calculated 276.37 g/mol for C₁₆H₂₄N₂O₂) and fragmentation patterns. IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and N-H bends .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Target-based assays (e.g., enzyme inhibition for neurological targets) and cell viability assays (MTT/XTT) are recommended. For anticonvulsant potential, use hippocampal neuron models to measure GABAergic activity modulation. Dose-response curves (0.1–100 µM) and positive controls (e.g., valproic acid) validate assay reliability. Ensure replicates (n ≥ 3) and statistical analysis (ANOVA) to minimize variability .
Advanced Research Questions
Q. How to design SAR studies to identify functional groups critical for anticonvulsant activity?
- Methodological Answer : Synthesize analogs with modifications to the trifluoromethyl group (e.g., -CF₃ → -Cl, -CH₃), piperidine ring (e.g., N-methyl vs. N-isopropyl), and acetamide chain (e.g., elongation or branching). Test analogs in maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. Compare ED₅₀ values and computational docking scores (e.g., AutoDock Vina) to correlate structural changes with target affinity (e.g., sodium channel blocking) .
Q. What computational strategies predict target interactions and binding modes?
- Methodological Answer : Molecular docking (e.g., Glide, GOLD) against homology-modeled targets (e.g., NMDA receptors) identifies key interactions (e.g., hydrogen bonds with Arg523). Molecular dynamics simulations (100 ns, AMBER force field) assess stability of ligand-receptor complexes. Pharmacophore modeling highlights essential features like the trifluoromethyl group’s hydrophobic role. Validate predictions with experimental IC₅₀ values .
Q. How to resolve contradictions in biological activity data across assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols: use isogenic cell lines, control for pH/temperature, and validate with orthogonal assays (e.g., Western blot alongside ELISA). For instance, inconsistent IC₅₀ values in cancer cell lines may reflect differences in membrane transporter expression. Meta-analysis of multiple datasets (e.g., PubChem BioAssay) clarifies trends .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity profiling?
- Methodological Answer : Rodent models (Sprague-Dawley rats) assess oral bioavailability and blood-brain barrier penetration via LC-MS/MS plasma analysis. For neurotoxicity, use open-field and rotarod tests. Tissue distribution studies (e.g., liver, kidney) quantify accumulation. Compare PK parameters (Cmax, t₁/₂) to clinical candidates like levetiracetam. Toxicity endpoints include ALT/AST levels and histopathology .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin/eyes with water for 15 minutes and seek medical attention. Store in airtight containers at -20°C, away from moisture. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste regulations. Reference SDS sheets for emergency procedures (e.g., CAS 40798-95-6 analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
